REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[F:5][C:6]([F:16])([F:15])[C:7]1[CH:12]=[CH:11][C:10]([CH2:13]O)=[CH:9][CH:8]=1>>[Cl:3][CH2:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]([F:16])([F:15])[F:5])=[CH:8][CH:9]=1
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Name
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|
Quantity
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15 g
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
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15 g
|
Type
|
reactant
|
Smiles
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FC(C1=CC=C(C=C1)CO)(F)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
|
at reflux for 2 hr
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Duration
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2 h
|
Type
|
CUSTOM
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Details
|
evaporated
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Type
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DISTILLATION
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Details
|
The residue was distilled
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Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |